molecular formula C10H15ClN2O B6277223 3-amino-1-methyl-1,4,5,6,7,8-hexahydroquinolin-4-one hydrochloride CAS No. 2763750-34-9

3-amino-1-methyl-1,4,5,6,7,8-hexahydroquinolin-4-one hydrochloride

Cat. No.: B6277223
CAS No.: 2763750-34-9
M. Wt: 214.7
InChI Key:
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Description

3-amino-1-methyl-1,4,5,6,7,8-hexahydroquinolin-4-one hydrochloride is a heterocyclic compound with a quinoline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-methyl-1,4,5,6,7,8-hexahydroquinolin-4-one hydrochloride typically involves the cyclization of appropriate precursors under acidic conditions. One common method involves the reaction of cyclohexanone with methylamine and an appropriate amine source under reflux conditions. The reaction is often catalyzed by acids such as hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-amino-1-methyl-1,4,5,6,7,8-hexahydroquinolin-4-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

3-amino-1-methyl-1,4,5,6,7,8-hexahydroquinolin-4-one hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: The compound is used in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-amino-1-methyl-1,4,5,6,7,8-hexahydroquinolin-4-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with a similar structure but lacking the amino and methyl groups.

    Tetrahydroquinoline: A reduced form of quinoline with similar chemical properties.

    Aminoquinoline: Compounds with an amino group attached to the quinoline ring.

Uniqueness

3-amino-1-methyl-1,4,5,6,7,8-hexahydroquinolin-4-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino and methyl groups enhances its reactivity and potential for functionalization, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

2763750-34-9

Molecular Formula

C10H15ClN2O

Molecular Weight

214.7

Purity

95

Origin of Product

United States

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